molecular formula C27H25N5O4 B11024336 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11024336
M. Wt: 483.5 g/mol
InChI Key: SOGBRDHSSIVZAV-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety and a phthalazinone derivative. Benzimidazole is a well-known pharmacophore with diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The phthalazinone derivative adds further complexity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.

    Formation of Phthalazinone Derivative: The phthalazinone derivative can be synthesized through the reaction of phthalic anhydride with hydrazine, followed by methylation to introduce the methoxy groups.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the phthalazinone derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group in benzimidazole derivatives can be achieved using reagents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The phthalazinone derivative may enhance these interactions or provide additional biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is unique due to the combination of benzimidazole and phthalazinone moieties, which may provide synergistic biological activities and enhanced therapeutic potential.

Properties

Molecular Formula

C27H25N5O4

Molecular Weight

483.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C27H25N5O4/c1-35-22-13-12-18-15-28-32(27(34)24(18)25(22)36-2)16-23(33)29-21(14-17-8-4-3-5-9-17)26-30-19-10-6-7-11-20(19)31-26/h3-13,15,21H,14,16H2,1-2H3,(H,29,33)(H,30,31)

InChI Key

SOGBRDHSSIVZAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4)OC

Origin of Product

United States

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